1-Chloromethanesulfonyl-piperidine
CAS No.: 90445-23-1
Cat. No.: VC8007889
Molecular Formula: C6H12ClNO2S
Molecular Weight: 197.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90445-23-1 |
---|---|
Molecular Formula | C6H12ClNO2S |
Molecular Weight | 197.68 g/mol |
IUPAC Name | 1-(chloromethylsulfonyl)piperidine |
Standard InChI | InChI=1S/C6H12ClNO2S/c7-6-11(9,10)8-4-2-1-3-5-8/h1-6H2 |
Standard InChI Key | ZZHIRSCAVGFBKE-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)S(=O)(=O)CCl |
Canonical SMILES | C1CCN(CC1)S(=O)(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Basic Molecular Properties
1-Chloromethanesulfonyl-piperidine is systematically named 1-(chloromethylsulfonyl)piperidine under IUPAC nomenclature . Its molecular structure consists of a six-membered piperidine ring (C₅H₁₁N) bonded to a sulfonamide group (-SO₂-) with a chloromethyl (-CH₂Cl) substituent. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 90445-23-1 | |
Molecular Formula | C₆H₁₂ClNO₂S | |
Molecular Weight | 197.68 g/mol | |
Purity Specification | ≥95% | |
Storage Conditions | Cool, dry environment |
The chloromethyl sulfonyl moiety introduces significant electrophilicity at the sulfur atom, enabling nucleophilic substitution reactions critical for constructing complex molecular architectures.
Spectroscopic Fingerprints
While direct spectroscopic data for 1-chloromethanesulfonyl-piperidine remains unpublished, analogous piperidine sulfonamides exhibit characteristic signals:
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¹H NMR: Piperidine protons resonate at δ 1.4–1.6 (m, 2H), δ 1.7–1.9 (m, 4H), and δ 3.0–3.2 (t, 4H) . The -CH₂Cl group typically appears as a singlet near δ 4.3.
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IR Spectroscopy: Strong S=O asymmetric/symmetric stretches at 1360 cm⁻¹ and 1150 cm⁻¹, with C-Cl absorption at 750 cm⁻¹ .
Synthesis Pathways
Industrial Production Methods
Commercial synthesis likely proceeds via sulfonylation of piperidine using chloromethanesulfonyl chloride (ClCH₂SO₂Cl). The reaction mechanism involves:
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Nucleophilic Attack: Piperidine's amine group attacks the electrophilic sulfur in ClCH₂SO₂Cl.
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Chloride Elimination: HCl liberation forms the sulfonamide bond.
Reaction equation:
This method parallels the synthesis of piperidine-1-sulfonyl chloride (CAS 35856-62-3), where SO₂Cl₂ reacts with piperidine .
Laboratory-Scale Optimization
Small-scale preparations may employ:
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Solvent Systems: Dichloromethane or THF at 0–5°C to control exothermicity .
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Stoichiometry: 1:1 molar ratio of piperidine to sulfonyl chloride.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields ≥95% purity .
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group undergoes SN2 displacement with:
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Amines: Forms secondary sulfonamides (R₂NSO₂-piperidine).
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Alcohols: Produces alkoxy-methyl sulfonamides (ROCH₂SO₂-piperidine).
Sulfonamide Chemistry
The -SO₂- group participates in:
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Mitsunobu Reactions: Coupling with alcohols to form ethers.
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Reductive Amination: Conversion to amine derivatives using NaBH₃CN.
Industrial and Research Applications
Pharmaceutical Intermediates
As a bifunctional scaffold, 1-chloromethanesulfonyl-piperidine enables:
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Kinase Inhibitor Synthesis: Sulfonamide moieties enhance target binding affinity.
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Prodrug Development: Chloromethyl group facilitates controlled drug release.
Thermo Fisher's analogous piperidine-1-sulfonyl chloride (CAS 35856-62-3) is explicitly marketed for pharmaceutical applications , suggesting similar utility for this compound.
Agrochemical Uses
Sulfonamide derivatives exhibit:
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Herbicidal Activity: Disruption of plant acetolactate synthase.
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Fungicidal Properties: Inhibition of ergosterol biosynthesis.
Hazard Category | GHS Classification |
---|---|
Skin Irritation | Category 2 |
Eye Irritation | Category 2A |
Respiratory Irritation | Category 3 |
Exposure Mitigation
Mandatory precautions include:
Regulatory and Disposal Considerations
Transportation Compliance
Classified as non-hazardous for transport under DOT/IATA , contradicting its GHS hazards. This discrepancy suggests exemption based on concentration or packaging.
Waste Management
Requires incineration at EPA-approved facilities with sulfur scrubbers to prevent SOₓ emissions .
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